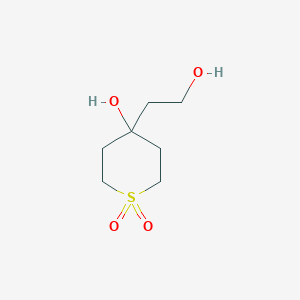
4-Hydroxy-4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C7H14O3S It is a derivative of tetrahydrothiopyran, featuring both hydroxyl and sulfone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the oxidation of tetrahydrothiopyran derivatives. One common method includes the reaction of tetrahydrothiopyran with hydrogen peroxide in the presence of a catalyst to introduce the sulfone group. The hydroxyl groups are then introduced through subsequent reactions with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce sulfides .
Scientific Research Applications
4-Hydroxy-4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(2-hydroxyethyl)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with various molecular targets. The hydroxyl and sulfone groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. These interactions can modulate the activity of specific proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiopyran 1,1-dioxide: Lacks the hydroxyl groups but shares the sulfone functionality.
4-Hydroxy-4-(2-hydroxyethyl)tetrahydro-2H-pyran: Similar structure but with an oxygen atom instead of sulfur.
Properties
Molecular Formula |
C7H14O4S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-1,1-dioxothian-4-ol |
InChI |
InChI=1S/C7H14O4S/c8-4-1-7(9)2-5-12(10,11)6-3-7/h8-9H,1-6H2 |
InChI Key |
UMHHRBRHWFLQNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















